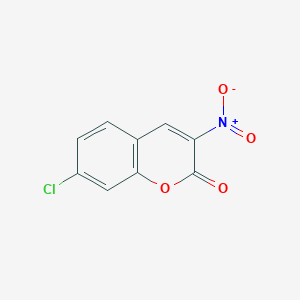

7-Chloro-3-nitro-2H-chromen-2-one

Description

Significance and Versatility of the 2H-Chromen-2-one (Coumarin) Core in Medicinal Chemistry

The coumarin (B35378) core is a bicyclic system composed of a benzene (B151609) ring fused to a pyrone ring. researchgate.net This fundamental structure is present in numerous natural products and has been extensively utilized as a scaffold in the design of new drugs. researchgate.nethebmu.edu.cnnih.gov The inherent physicochemical properties of the coumarin nucleus, such as its relatively low molecular weight and planar structure, contribute to its favorable interactions with biological targets. nih.gov

The versatility of the coumarin scaffold is demonstrated by the wide array of biological activities exhibited by its derivatives. These include anticoagulant, antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer properties. pr.ac.rsresearchgate.netmdpi.comnih.gov The biological profile of a coumarin derivative is highly dependent on the nature and position of the substituents on the chromene ring. nih.gov This allows for the fine-tuning of its pharmacological effects through synthetic modifications, making it an attractive platform for drug discovery. hebmu.edu.cn For instance, the introduction of different functional groups can modulate the compound's enzyme inhibitory activity or its potential as an anticancer agent. nih.govnih.govnih.gov

Contextualization of 7-Chloro-3-nitro-2H-chromen-2-one within the Substituted Chromene Class

This compound is a specific derivative of the coumarin scaffold, featuring a chlorine atom at the 7-position and a nitro group at the 3-position. The presence of these two substituents is expected to significantly influence the electronic properties and reactivity of the coumarin ring system. The electron-withdrawing nature of both the chloro and nitro groups can impact the molecule's interaction with biological targets and its potential for further chemical modification. The study of such substituted coumarins is crucial for understanding structure-activity relationships and for the rational design of new compounds with specific biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClNO4 |

|---|---|

Molecular Weight |

225.58 g/mol |

IUPAC Name |

7-chloro-3-nitrochromen-2-one |

InChI |

InChI=1S/C9H4ClNO4/c10-6-2-1-5-3-7(11(13)14)9(12)15-8(5)4-6/h1-4H |

InChI Key |

HVPHOLCDFMMYDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)C(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 3 Nitro 2h Chromen 2 One and Its Structural Analogs

Established Reaction Pathways for 2H-Chromen-2-one Core Construction

The foundational 2H-chromen-2-one, or coumarin (B35378), skeleton can be assembled through various classical and modern synthetic routes.

Classical Condensation and Cyclization Protocols

Several named reactions are cornerstones of coumarin synthesis, each offering a different approach to forming the heterocyclic ring. vedantu.comscienceinfo.com

Pechmann Condensation: This widely used method involves the acid-catalyzed reaction of a phenol (B47542) with a β-keto ester. wikipedia.orgorganic-chemistry.org The process begins with a transesterification, followed by an intramolecular ring closure similar to a Friedel-Crafts acylation, and concludes with dehydration to form the coumarin. wikipedia.org Numerous catalysts, including sulfuric acid, trifluoroacetic acid, and various Lewis acids, can be employed. rsc.org

Perkin Reaction: The Perkin reaction provides a pathway to coumarins through the condensation of salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. vedantu.comsciforum.net The mechanism is believed to involve the initial formation of O-acetyl salicylaldehyde, which then undergoes an intramolecular aldol-type condensation followed by dehydration. sciforum.net

Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetic ester, in the presence of a base. samipubco.comresearchgate.net The resulting intermediate undergoes cyclization to yield the coumarin derivative. Microwave irradiation has been shown to enhance the efficiency of this reaction. samipubco.com

Green Chemistry Approaches in 2H-Chromen-2-one Synthesis

In recent years, a significant focus has been placed on developing more environmentally friendly methods for coumarin synthesis. researchgate.net These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. researchgate.netnih.gov

Key strategies include:

Solvent-free reactions: Conducting reactions in the absence of a solvent can significantly reduce environmental impact. rsc.org

Use of solid acid catalysts: Reusable solid acid catalysts, such as zirconia-based catalysts and sulfonated carbon-coated magnetic nanoparticles, offer an alternative to corrosive and hazardous liquid acids. rsc.org

Microwave and ultrasound irradiation: These techniques can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. samipubco.comresearchgate.net

Ecocatalysis: This novel concept utilizes biomass from phytoextraction processes as a source of metallic elements for catalysis, offering a sustainable approach to synthesizing compounds like 2H-chromenes. nih.gov

Specific Strategies for 3-Nitro-2H-chromen-2-one Scaffold Derivatization

The introduction of a nitro group at the C-3 position and further functionalization of the coumarin ring are crucial steps in the synthesis of compounds like 7-chloro-3-nitro-2H-chromen-2-one.

Nitrative Cyclization Approaches for Nitrocoumarin Synthesis

A direct and efficient method for synthesizing 3-nitrocoumarins involves the nitrative cyclization of aryl alkynoates. rsc.orgnih.govrsc.org In one reported method, tert-butyl nitrite (B80452) (TBN) is used as the sole reagent to achieve a one-pot, metal-free synthesis. rsc.orgrsc.org The reaction proceeds through a radical-triggered cascade involving the addition of a nitro radical to the alkyne, followed by a 5-exo-trig spirocyclization and ester migration to yield the 3-nitrocoumarin (B1224882). rsc.org This method demonstrates good functional group tolerance and high regioselectivity. rsc.org

Nucleophilic Substitution Reactions for C-4 Functionalization of 3-Nitro-2H-chromen-2-ones

The electron-withdrawing nature of the nitro group at the C-3 position activates the C-4 position of the coumarin ring towards nucleophilic attack. This reactivity allows for the introduction of various functional groups at this position. nih.gov For instance, 4-chloro-3-nitrocoumarin (B1585357) can serve as a precursor for the synthesis of more complex fused heterocyclic systems like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org The reaction of 4-chloro-3-nitrocoumarin with α-bromoacetophenone, followed by reductive intramolecular cyclization, leads to the formation of the pyrrolocoumarin ring. rsc.org

Incorporation of Halogen and Nitro Functionalities at Specific Positions

The synthesis of this compound requires the specific placement of a chlorine atom at the C-7 position and a nitro group at the C-3 position.

The introduction of the nitro group at C-3 is often achieved through the nitrative cyclization methods described previously. rsc.org The chlorination at the C-7 position can be accomplished by starting with a 4-chlorophenol (B41353) derivative in a Pechmann condensation or by direct halogenation of a pre-formed coumarin ring. Regioselective halogenation of coumarins can be achieved using N-halosuccinimide activated by a copper halide, which allows for the controlled introduction of halogens onto the aromatic ring. thieme.de

Alternatively, the synthesis can start from a substituted salicylaldehyde that already contains the chloro substituent at the desired position. For example, a 4-chloro-salicylaldehyde can be reacted with an appropriate active methylene compound in a Knoevenagel condensation to build the coumarin ring with the chlorine atom at the 7-position. nih.gov Subsequent nitration would then introduce the nitro group. The conditions of the nitration reaction, such as the nitrating agent and temperature, can influence the position of nitration on the coumarin ring. chemmethod.com

Regioselective Halogenation Strategies

The introduction of a halogen atom at a specific position on the coumarin ring is a critical step in the synthesis of many derivatives, including the target compound. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substitution pattern of the coumarin nucleus. While direct halogenation of the coumarin ring often occurs at the electron-rich C-3 position, achieving substitution on the benzene (B151609) moiety, such as at the C-7 position, typically requires alternative strategies.

The synthesis of 7-chlorocoumarins is often accomplished not by direct chlorination of a pre-formed coumarin, but by using a chlorinated precursor in a condensation reaction. The Pechmann condensation, for instance, can utilize 4-chlororesorcinol, which reacts with a β-ketoester in the presence of an acid catalyst to yield a 7-chloro-7-hydroxycoumarin derivative. Similarly, the Knoevenagel condensation of a substituted salicylaldehyde, such as 4-chloro-2-hydroxybenzaldehyde, with an active methylene compound can provide a route to 7-chlorocoumarins.

However, methods for the direct and regioselective halogenation of the coumarin ring itself have been developed, primarily targeting the C-3 position due to its nucleophilicity. Coumarins are generally considered electron-deficient, making halogenation challenging without specific reagents. thieme-connect.de One effective method involves the use of N-halosuccinimides (NXS) as the halogen source, promoted by a metal halide like copper(II) halide (CuX₂). thieme-connect.de This system facilitates the in situ generation of a highly reactive positive halogen ion (X⁺), which then undergoes electrophilic substitution on the coumarin ring. thieme-connect.de This protocol has proven effective for both chlorination and bromination of various substituted coumarins, yielding 3-halocoumarins in moderate to quantitative yields. thieme-connect.de

Another approach to regioselective halogenation uses N-halosuccinimides in fluorinated alcohols, such as hexafluoroisopropanol (HFIP). nih.gov This method provides good yields and high regioselectivity for a variety of arenes and heterocycles under mild conditions. nih.gov For activated coumarins, 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) has been used for efficient and regioselective bromination, with the selectivity depending on the electronic properties of substituents on the coumarin ring. cdnsciencepub.com

Table 1: Selected Methods for Regioselective Halogenation of Coumarins

| Halogenating Agent | Promoter/Solvent | Position | Yield | Reference |

| N-Chlorosuccinimide (NCS) | CuCl₂/ZnCl₂ in MeCN | C-3 | Moderate to Quantitative | thieme-connect.de |

| N-Bromosuccinimide (NBS) | CuBr₂ in MeCN | C-3 | Moderate to Quantitative | thieme-connect.de |

| N-Halosuccinimides | Hexafluoroisopropanol (HFIP) | Varies | Good | nih.gov |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Acetonitrile | C-3 | Good to Excellent | cdnsciencepub.com |

Methods for Nitro Group Introduction at C-3

The introduction of a nitro group at the C-3 position of the coumarin ring is a key transformation for accessing compounds like this compound. This functionalization can be achieved through several synthetic routes.

A common and historical method involves the condensation of a substituted salicylaldehyde with a compound containing a nitro group. For example, the reaction of salicylaldehydes with nitroalkenes in the presence of a base is a frequently used method for synthesizing 3-nitro-2H-chromenes. researchgate.net This reaction proceeds via a tandem nucleophilic addition and intramolecular Henry condensation. researchgate.net A microwave-assisted, solvent-free approach involves reacting salicylaldehyde derivatives with 2-nitroethanol (B1329411) on a solid support of potassium carbonate, catalyzed by tetrabutylammonium (B224687) bromide (TBAB), to yield 3-nitro-2H-chromenes. msu.edu

Direct nitration of the coumarin ring can also be employed. While nitration often occurs on the benzene ring (e.g., at C-6), specific conditions can favor C-3 nitration. For instance, treatment of certain chromene derivatives with an excess of copper(II) nitrate (B79036) in acetic anhydride can lead to dinitration, including at the C-3 position. researchgate.net

A more recent and metal-free approach reports the one-pot synthesis of 3-nitro-coumarins from aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent. rsc.org This reaction proceeds through a cascaded radical-triggered cyclization and nitration process, involving a nitro radical addition to the alkyne, followed by a spirocyclization and ester migration. rsc.org

Table 2: Synthetic Methods for C-3 Nitration of Coumarins

| Starting Material | Reagent(s) | Key Features | Reference |

| Salicylaldehydes & Nitroalkenes | Base | Tandem nucleophilic addition-Henry condensation | researchgate.net |

| Salicylaldehydes & 2-Nitroethanol | K₂CO₃, TBAB, Microwave | Solvent-free, rapid reaction | msu.edu |

| Aryl alkynoates | tert-Butyl Nitrite (TBN) | One-pot, metal-free, radical cascade | rsc.org |

| Pre-formed Coumarin | Fuming Nitric Acid | Direct nitration, typically at C-6 | google.com |

| 4-Chloro-2H-chromene derivative | Copper(II) nitrate, Acetic anhydride | Direct nitration leading to 3,6-dinitro product | researchgate.net |

Synthesis of Hybrid Molecules Featuring the this compound Motif

The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules. The presence of the nitro group, in particular, offers a synthetic handle for further functionalization, most commonly through its reduction to an amino group. This amino group can then participate in a wide range of chemical transformations to link the coumarin core to other chemical entities.

For example, research on the analogous 7-Hydroxy-3-nitro-chromen-2-one has shown that the nitro group can be modified to create new derivatives. researchgate.net The reduction of the nitro group to a hydroxyamino group, followed by further reactions, allows for the synthesis of complex ester derivatives. researchgate.net This suggests that the nitro group on the 7-chloro variant can be similarly reduced to an amine (e.g., using reducing agents like SnCl₂/HCl or catalytic hydrogenation) to produce 3-amino-7-chloro-2H-chromen-2-one. This amino-coumarin can then be acylated, alkylated, or used as a nucleophile in condensation reactions to create amide, sulfonamide, or imine-linked hybrid molecules.

The synthesis of hybrid molecules often involves multicomponent reactions where the coumarin moiety is assembled along with other heterocyclic systems. For instance, new classes of pyrano[3,2-c]chromene derivatives have been synthesized through one-pot multicomponent reactions involving 4-hydroxycoumarins, aldehydes, and malononitrile. nih.gov Although not starting directly from this compound, these strategies highlight the potential for incorporating the coumarin framework into larger, more complex structures.

Another strategy involves using a reactive functional group at the C-3 position to build a new heterocyclic ring. For example, 3-(thiocyanatoacetyl)coumarin, prepared from 3-(bromoacetyl)coumarin, reacts with primary aryl amines to form hybrid molecules containing a 3-(3-aryl-2-imino-2,3-dihydrothiazol-4-yl)-2Н-chromen-2-one structure. mdpi.com A similar approach could be envisioned where the 3-nitro group is first transformed into a different reactive group to facilitate the construction of hybrid systems. The synthesis of coumarin-nucleobase hybrids has also been reported, demonstrating the versatility of the coumarin scaffold in creating molecules with diverse structural features. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules, including this compound and its analogs. Both one-dimensional and multidimensional NMR techniques are utilized to gain a complete picture of the molecular framework.

Unidimensional NMR (¹H and ¹³C) for Backbone and Side Chain Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 1-chloro-3-nitrobenzene, distinct signals are observed for the aromatic protons. chemicalbook.com For instance, in a CDCl₃ solution, the proton signals appear at chemical shifts (δ) of 8.232, 8.128, 7.674, and 7.496 ppm. chemicalbook.com Similarly, for 3-chloro-2-nitrobenzoic acid in DMSO-d₆, the aromatic protons resonate at 8.05, 8.03, and 7.778 ppm. chemicalbook.com These chemical shifts are indicative of the electron-withdrawing effects of the nitro and chloro substituents on the benzene ring.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. In a study of a 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one derivative, the carbon signals were fully assigned, confirming the structure of the synthesized compound. ceon.rs The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of each carbon atom, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.

Table 1: Representative ¹H NMR Data for Analogs of this compound

| Compound | Solvent | Proton Signals (ppm) |

| 1-Chloro-3-nitrobenzene | CDCl₃ | 8.232, 8.128, 7.674, 7.496 chemicalbook.com |

| 3-Chloro-2-nitrobenzoic acid | DMSO-d₆ | 8.05, 8.03, 7.778 chemicalbook.com |

| 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one | DMSO-d₆ | 10.79 (s, 1H), 8.40 (s, 1H), 8.28–8.29 (m, 2H), 8.0–8.02(m, 2H) researchgate.net |

This table is for illustrative purposes and shows data for related structures to provide context for the types of signals expected for this compound.

Multidimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure. sdsu.eduyoutube.com This is particularly useful for assigning protons on the coumarin and any attached phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous assignment of which proton is attached to which carbon. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is instrumental in piecing together the entire molecular skeleton, including the connection of substituents to the main coumarin framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. ceon.rs For example, NOESY correlations between protons of an arylamino substituent and the coumarin core can indicate their relative spatial orientation. ceon.rs

The application of these techniques to a novel coumarin derivative, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, allowed for the complete resonance assignment and confirmation of its structure. ceon.rs

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For a compound like this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. In a related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, characteristic IR absorptions were observed for the N-H bond (3344 cm⁻¹), aromatic C-H bonds (3083 cm⁻¹), the C=O bond of the lactone ring (1681 cm⁻¹), and the nitro group (NO₂) at 1515 and 1335 cm⁻¹. ceon.rs The presence of C-H stretching vibrations in the range of 2800-3000 cm⁻¹ can indicate methyl or methylene groups. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | ~1700-1750 |

| NO₂ (asymmetric stretch) | ~1515-1560 |

| NO₂ (symmetric stretch) | ~1335-1385 |

| C=C (aromatic) | ~1600 and ~1475 |

| C-Cl | ~600-800 |

This table provides expected ranges for the key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. nih.gov

For instance, the HRMS analysis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one showed a molecular ion peak ([M]⁺) at m/z 326.0915, which corresponds to the molecular formula C₁₇H₁₄N₂O₅. ceon.rs Similarly, for (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, HRMS confirmed the molecular formula C₁₈H₁₅NO₃Cl⁺ with a measured m/z of 328.0733. mdpi.com This high degree of accuracy is crucial for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of the target molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

In a study of a related compound, 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, single-crystal X-ray diffraction revealed that the coumarin ring system is nearly planar. researchgate.net The analysis also determined the dihedral angle between the coumarin ring system and the nitro-substituted benzene ring to be 36.10 (1)°. researchgate.net Furthermore, it provided details on intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. researchgate.net Such detailed structural information is invaluable for understanding the physical properties and potential intermolecular interactions of this compound.

Chemical Reactivity and Potential for Further Functionalization

The nitro group itself can be a site for further chemical transformations. For example, it can be reduced to an amino group, which can then be further functionalized to introduce a variety of other substituents. This opens up possibilities for creating a library of novel coumarin (B35378) derivatives with potentially diverse biological activities. mdpi.com The chloro group can also be a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Structure Activity Relationship Sar Studies of 7 Chloro 3 Nitro 2h Chromen 2 One Derivatives

Influence of Halogen Substituents on Biological Potency

The introduction of halogen atoms to the coumarin (B35378) scaffold is a key strategy for enhancing biological activity, primarily by increasing the lipophilicity of the molecules, which in turn improves their ability to penetrate lipid membranes. nih.gov The position and nature of the halogen substituent play a critical role in determining the potency of these derivatives.

Research on halogenated 3-nitro-2H-chromene derivatives has demonstrated their potential as antibacterial agents, particularly against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The antibacterial efficacy of these compounds is significantly dependent on the substitution pattern on the 3-nitro-2H-chromene core. nih.gov

For instance, mono-halogenated nitrochromenes exhibit moderate anti-staphylococcal activity. nih.gov However, the introduction of additional halogen atoms can lead to a substantial increase in antibacterial potency. Tri-halogenated 3-nitro-2H-chromenes, in particular, have shown potent anti-staphylococcal effects. nih.gov One of the most effective compounds in a studied series was 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, which displayed significant antibacterial activity against multidrug-resistant strains of both S. aureus and S. epidermidis. nih.gov

The enhanced activity of poly-halogenated derivatives is not an isolated finding. Studies on other classes of compounds, such as 4-nitro-substituted salicylic (B10762653) acid derivatives, have also shown that the addition of multiple chlorine atoms potentiates activity against S. aureus. nih.gov

Table 1: Antibacterial Activity of Halogenated 3-Nitro-2H-Chromene Derivatives

| Compound | Substitution Pattern | Target Bacteria | MIC (μg/mL) |

|---|---|---|---|

| Mono-halogenated nitrochromenes | Single halogen substituent | S. aureus, S. epidermidis | 8–32 nih.gov |

| Tri-halogenated nitrochromenes | Three halogen substituents | S. aureus, S. epidermidis | 1–8 nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Tri-halogenated | S. aureus (MDR) | 4 nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Tri-halogenated | S. epidermidis (MDR) | 1–4 nih.gov |

MDR: Multidrug-Resistant

Contribution of the Nitro Group to Biological Activity

The nitro group is a crucial pharmacophore that significantly influences the biological activity of various compounds, including coumarin derivatives. nih.govresearchgate.netnih.gov Its strong electron-withdrawing nature can alter the polarity and electronic properties of a molecule, which can enhance interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

In the context of 3-nitro-2H-chromene derivatives, the nitro group is integral to their antibacterial properties. nih.gov This functional group can participate in redox reactions within cells, leading to cellular toxicity and the death of microorganisms. nih.govresearchgate.net The biological action of many nitro-containing drugs is dependent on the reduction of the nitro group itself. nih.gov

Studies on various nitro-containing chalcones have revealed that the position of the nitro group is a critical determinant of their anti-inflammatory and vasorelaxant activities. mdpi.comresearchgate.net For example, chalcones with a nitro group at the ortho position of the aromatic rings exhibited the highest anti-inflammatory activity. mdpi.comresearchgate.net This highlights the importance of the nitro group's placement in modulating biological effects.

While the nitro group is often associated with beneficial pharmacological effects, it can also act as a toxicophore. nih.govresearchgate.net Therefore, its inclusion in drug design requires a careful balance to maximize therapeutic efficacy while minimizing potential toxicity.

Positional Effects of Substitutions on the 2H-Chromen-2-one Core

The biological activity of coumarin derivatives is highly sensitive to the position of substituents on the 2H-chromen-2-one core. nih.govmdpi.com Modifications at various positions can lead to a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com

Specifically, substitutions at the C3, C4, and C7 positions of the coumarin nucleus have been shown to generate significant structural changes that confer diverse biological effects. mdpi.com For instance, attaching an aromatic group directly at the C3 position can impart anti-inflammatory activity. mdpi.com

In the case of 3-nitro-2H-chromene derivatives, the substitution pattern on both the benzopyran ring (ring A) and the 2-aryl substituent (ring C) dramatically influences their antibacterial potency. nih.gov Derivatives with electron-donating groups on either ring A or ring C tend to show little to no inhibitory activity. nih.gov Conversely, halogen substitutions, particularly multiple substitutions, significantly enhance antibacterial effects. nih.gov The location of these halogens is also important, with substitutions on ring C having a slightly more pronounced effect on enhancing antibacterial activity. nih.gov

Research on other coumarin derivatives has also underscored the importance of substituent positioning. For example, in a series of 4-aryl-4H-chromenes, substitutions at the second, third, and fourth positions were found to produce potent antitumor activity. nih.gov

Pharmacophoric Requirements for Optimized Activity Profiles

Optimizing the biological activity of 7-Chloro-3-nitro-2H-chromen-2-one derivatives requires a clear understanding of the key pharmacophoric features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For antibacterial activity in the 3-nitro-2H-chromene series, the following pharmacophoric elements are crucial:

The 3-Nitro Group: This group is a fundamental requirement for the observed antibacterial effects, likely acting through redox-mediated mechanisms. nih.govnih.gov

Halogenation: The presence of halogen atoms, particularly multiple halogens, on the chromene scaffold and the 2-aryl ring significantly enhances potency. nih.gov Halogens increase lipophilicity, facilitating cell membrane penetration. nih.gov

The general structure-activity relationships for coumarin derivatives suggest that the C3 and C4 positions are critical for introducing diversity and modulating biological activity. mdpi.com The unique chemical structure of the coumarin scaffold allows for various types of interactions with biological targets, including hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.org

Computational and Theoretical Chemistry Investigations of 7 Chloro 3 Nitro 2h Chromen 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 7-Chloro-3-nitro-2H-chromen-2-one, these studies have been crucial in elucidating its electronic structure and reactivity.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has been employed to investigate the molecular and electronic properties of this compound. Specifically, calculations using the B3LYP method with a cc-pVTZ basis set have been performed to optimize the molecular structure and determine its harmonic vibrational frequencies. researchgate.net The theoretical vibrational data obtained from these calculations have shown good correlation with experimental results from FT-IR and FT-Raman spectroscopy. researchgate.net

Furthermore, DFT computations have been utilized to analyze the Mulliken atomic charge distribution, providing insights into the charge distribution across the molecule. researchgate.net A theoretical UV-Vis spectrum has also been generated and compared with experimental data, indicating a π→π* electronic transition. researchgate.net

HOMO-LUMO Energy Levels and Global Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity.

For this compound, HOMO-LUMO analysis reveals that the LUMO is predominantly located over the nitro group. researchgate.net This localization suggests that the nitro group is a likely site for nucleophilic attack, acting as an electrophile and readily accepting electrons. researchgate.net This finding is further supported by Mulliken atomic charge distribution analysis. researchgate.net

Based on the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to further characterize the molecule's reactivity. These descriptors include:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | A measure of the electrophilic power of a molecule. |

This table provides a general framework for the global chemical reactivity descriptors derived from HOMO-LUMO energies.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools to predict how a molecule might interact with a biological target, such as a protein.

Ligand-Protein Interaction Analysis with Identified Biological Targets

Molecular docking studies have been performed for the closely related compound 4-Chloro-3-nitrocoumarin (B1585357) to explore its potential as a bioactive agent. researchgate.net These studies are pivotal in structure-based drug design, helping to understand the binding affinity and interaction of the ligand with proteins. researchgate.net While specific biological targets for this compound are not explicitly detailed in the provided information, docking studies on related coumarin (B35378) derivatives have investigated their interactions with various proteins, including those involved in cancer and microbial infections. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

For related coumarin compounds, docking analyses have successfully predicted binding modes and affinities. For instance, studies on other coumarin derivatives have shown good binding affinity values and have elucidated key interactions within the binding sites of proteins. researchgate.net These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the ligand-protein complex. For 4-Chloro-3-nitrocoumarin, molecular docking has been highlighted as a crucial component for subsequent in vivo research. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. While no specific Hirshfeld surface analysis data for this compound was found, studies on other nitro-substituted and coumarin-based compounds provide insights into the types of interactions that are likely to be present.

For example, in a study of N-(2-nitrophenyl)maleimide, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing were from H⋯O/O⋯H, H⋯C/C⋯H, and H⋯H interactions. nih.govresearchgate.net Similarly, for 2-nitro-3-phenyl-9H-carbazole, the dominant interactions were H⋯H, C⋯H/H⋯C, and O⋯H/O⋯H. nih.gov In another related compound, 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, the crystal structure is stabilized by O—H⋯O and weak C—H⋯O hydrogen bonds, forming a three-dimensional network. researchgate.net

Based on these findings for structurally related molecules, it can be inferred that the crystal packing of this compound is likely to be influenced by a combination of hydrogen bonds (involving the nitro and carbonyl oxygen atoms) and other weak intermolecular contacts.

Virtual Screening Approaches for Novel Analog Identification

Virtual screening has emerged as a powerful computational tool in drug discovery to identify promising lead compounds from large chemical libraries. In the context of this compound, while specific virtual screening studies for the identification of novel analogs are not extensively documented in publicly available literature, the methodologies applied to the broader class of 3-nitrocoumarins and other chromene derivatives provide a clear framework for such endeavors. These approaches leverage the known structural features and biological activities of related compounds to predict the potential of new, untested molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key virtual screening technique that has been successfully applied to 3-nitrocoumarins. nih.govacs.orgresearchgate.netacs.org These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For instance, a QSAR study on the antimicrobial effects of 3-nitrocoumarins against Staphylococcus aureus and Candida albicans utilized various molecular descriptors calculated through semi-empirical and density functional theory (DFT) methods. nih.govacs.orgresearchgate.net These descriptors, which quantify various aspects of a molecule's physicochemical properties, are then used to build predictive models.

The process typically involves the following steps:

Descriptor Calculation: A wide array of molecular descriptors are calculated for a set of known 3-nitrocoumarin (B1224882) derivatives. These can include electronic, steric, and topological properties.

Model Building: Advanced statistical and machine learning methods, such as random forests (RF), genetic algorithms (GA), support vector machines (SVM), and k-nearest neighbor (kNN), are employed to construct the QSAR models. nih.govacs.orgresearchgate.net

Model Validation: The predictive power of the generated models is rigorously assessed using both internal and external validation techniques to ensure their robustness and reliability. nih.govacs.org

Virtual Screening: The validated QSAR models are then used to screen virtual libraries of novel, un-synthesized 3-nitrocoumarin analogs. This allows for the rapid identification of candidates with a high probability of exhibiting the desired biological activity.

In a notable QSAR study on 3-nitrocoumarins, several key descriptors were identified as being influential in determining their antimicrobial activity. nih.govacs.org These findings can guide the in silico design of novel analogs of this compound with potentially enhanced efficacy.

Table 1: Key Molecular Descriptors in QSAR Models for 3-Nitrocoumarins

| Descriptor Type | Significance in Antimicrobial Activity Prediction |

| Electronic Descriptors | Crucial for modeling activity against both S. aureus and C. albicans, indicating the importance of electronic properties in the mechanism of action. |

| Hydrolytic Instability Descriptors | High-ranking descriptors suggest that the susceptibility of the lactone ring to hydrolysis is a significant factor in the antimicrobial effect. |

| Topological Descriptors | Contribute to the overall predictive power of the models by capturing the structural arrangement of the molecules. |

This table is based on findings from a QSAR study on 3-nitrocoumarins and related compounds. nih.govacs.org

For the identification of novel analogs of this compound, a virtual screening workflow could involve:

Target Identification: Identifying a relevant biological target based on the desired therapeutic application.

Library Design: Creating a virtual library of novel analogs by modifying the core structure of this compound with different substituents.

Molecular Docking: Docking the virtual library of analogs into the active site of the identified target to predict their binding affinities and modes.

Scoring and Ranking: Ranking the analogs based on their predicted binding energies and other scoring functions.

Hit Selection: Selecting the top-ranked compounds for synthesis and experimental validation.

Table 2: Illustrative Virtual Screening Workflow for Novel Analog Design

| Step | Description |

| 1. Scaffold Selection | This compound is chosen as the starting scaffold. |

| 2. Target Definition | A specific biological target (e.g., a bacterial enzyme) is selected based on the desired activity. |

| 3. In Silico Library Generation | A diverse library of virtual analogs is created by introducing various chemical modifications to the scaffold. |

| 4. Computational Screening | The virtual library is screened using methods like molecular docking or QSAR models to predict the activity of the analogs. |

| 5. Prioritization of Hits | The most promising candidates are selected based on their predicted activity and other desirable properties (e.g., drug-likeness). |

| 6. Experimental Validation | The selected hits are synthesized and tested in vitro to confirm their biological activity. |

The integration of multiple computational approaches, such as QSAR and molecular docking, can provide a more comprehensive and reliable virtual screening cascade for the discovery of novel and potent analogs of this compound.

Future Research Directions and Unaddressed Avenues for 7 Chloro 3 Nitro 2h Chromen 2 One Research

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives has been a subject of extensive research, with numerous classical methods being well-established. However, the increasing emphasis on green chemistry and process efficiency necessitates the development of more advanced and sustainable synthetic routes for 7-Chloro-3-nitro-2H-chromen-2-one.

Future research should focus on the application of green synthetic methods to minimize the use and generation of hazardous substances. researchgate.neteurekaselect.comsciencecodex.com These methodologies not only offer environmental benefits but can also lead to improved reaction yields, purity, and reduced energy consumption compared to conventional approaches. eurekaselect.comsciencecodex.com Key areas for exploration include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly accelerate reaction rates and improve yields in classical coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions. researchgate.net

Solvent-free and Aqueous Synthesis: Conducting reactions in the absence of volatile organic solvents or in aqueous media represents a significant step towards sustainability. rsc.org Mechanochemical synthesis under solvent-free conditions, for instance, has been successfully applied to the Pechmann condensation. rsc.org

Use of Green Catalysts: The exploration of biodegradable organocatalysts, such as L-proline, and reusable catalysts like ionic liquids can offer environmentally benign alternatives to traditional acid and base catalysts. researchgate.net An eco-friendly protocol using a doubly Brønsted acidic task-specific ionic liquid has been devised for preparing coumarin derivatives under solvent-free conditions. rsc.org

One-pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. researchgate.net A one-pot metal-free synthesis of 3-nitro-coumarins from aryl alkynoates using tert-butyl nitrite (B80452) has been reported, which could be adapted for this compound. rsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction control. |

| Ultrasound-assisted Synthesis | Improved reaction rates and yields through acoustic cavitation. |

| Solvent-free Synthesis | Elimination of hazardous organic solvents, simplified work-up procedures. rsc.org |

| Aqueous Synthesis | Use of an environmentally benign solvent, potential for unique reactivity. |

| Green Catalysis | Reduced toxicity, potential for catalyst recycling and reuse. rsc.org |

| One-pot Reactions | Increased efficiency, reduced waste generation, and simplified experimental setup. rsc.org |

In-depth Mechanistic Investigations of Biological Activities

Coumarin derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netatlantis-press.comnih.gov The presence of the nitro and chloro substituents on the this compound scaffold is expected to modulate these activities. Future research should aim to elucidate the precise mechanisms through which this compound exerts its biological effects.

A crucial area of investigation will be the use of computational and in silico studies to predict and understand the compound's interactions with biological targets. nih.govresearchgate.net Molecular docking studies, for instance, can help identify potential binding sites on proteins and enzymes, providing insights into the mechanism of action. nih.gov Furthermore, density functional theory (DFT) calculations can be employed to understand the electronic properties of the molecule and how they relate to its biological activity. mdpi.com

Experimental approaches to unraveling the mechanism of action could include:

Enzyme inhibition assays: To determine if this compound acts as an inhibitor of specific enzymes implicated in disease pathways.

Gene and protein expression studies: To investigate the effect of the compound on the expression levels of key genes and proteins in cellular models.

Cellular imaging techniques: To visualize the localization of the compound within cells and its impact on cellular structures and processes.

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

Building upon a thorough understanding of the structure-activity relationships (SAR) of this compound, the rational design and synthesis of novel analogs with improved potency and selectivity will be a key research direction. The versatile coumarin scaffold allows for a wide range of chemical modifications. researchgate.net

Future synthetic efforts should focus on creating a library of derivatives by systematically modifying the substituents on the coumarin ring. For example, the position and nature of the halogen and nitro groups could be varied to fine-tune the electronic and steric properties of the molecule. The introduction of other functional groups at different positions on the benzopyranone nucleus could also lead to compounds with novel biological activities.

The development of these next-generation analogs will be guided by the insights gained from mechanistic studies and computational modeling. This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the therapeutic potential of the this compound scaffold.

Exploration of Multitarget Ligand Design Based on the 2H-Chromen-2-one Scaffold

The inherent ability of the coumarin scaffold to interact with multiple biological targets makes it an attractive starting point for the design of multitarget ligands. researchgate.net Such compounds, which can simultaneously modulate the activity of several proteins or pathways, are of great interest for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders.

Future research in this area should focus on identifying the various biological targets of this compound and its analogs. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches like reverse docking.

Once the target profile of the compound is established, this information can be used to design hybrid molecules that combine the structural features of this compound with those of other pharmacophores known to interact with specific targets of interest. This strategy could lead to the development of novel therapeutic agents with enhanced efficacy and a reduced likelihood of drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.